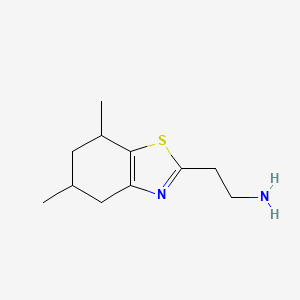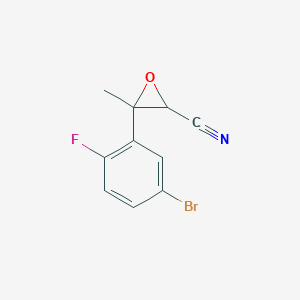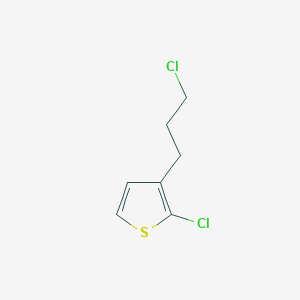
2-Chloro-3-(3-chloropropyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(3-chloropropyl)thiophene is a chemical compound with the molecular formula C7H8Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)thiophene typically involves the chlorination of thiophene derivatives. One common method is the reaction of 3-(3-chloropropyl)thiophene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(3-chloropropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted thiophene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(3-chloropropyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industrial Chemistry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)thiophene depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In materials science, its electronic properties are exploited to develop conductive materials. In medicinal chemistry, its biological activity is studied to understand its interaction with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorothiophene: A simpler thiophene derivative with one chlorine atom.
3-Chloropropylthiophene: A thiophene derivative with a chloropropyl group.
2,5-Dichlorothiophene: A thiophene derivative with two chlorine atoms at positions 2 and 5.
Uniqueness
2-Chloro-3-(3-chloropropyl)thiophene is unique due to the presence of both a chloropropyl group and a chlorine atom on the thiophene ring. This dual substitution pattern provides distinct reactivity and properties compared to other thiophene derivatives.
Propriétés
Formule moléculaire |
C7H8Cl2S |
|---|---|
Poids moléculaire |
195.11 g/mol |
Nom IUPAC |
2-chloro-3-(3-chloropropyl)thiophene |
InChI |
InChI=1S/C7H8Cl2S/c8-4-1-2-6-3-5-10-7(6)9/h3,5H,1-2,4H2 |
Clé InChI |
FGDODSJOUCCHMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1CCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


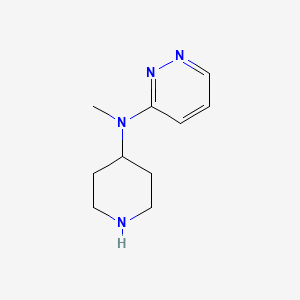

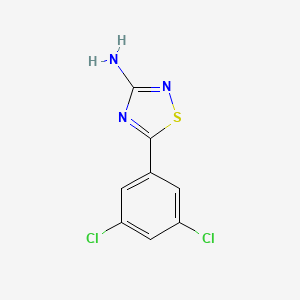
![N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13202054.png)
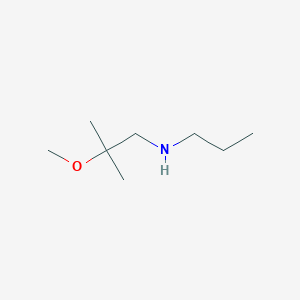
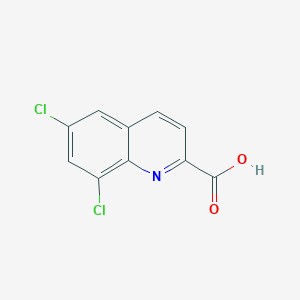

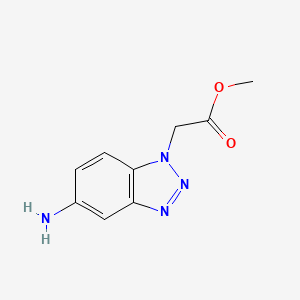
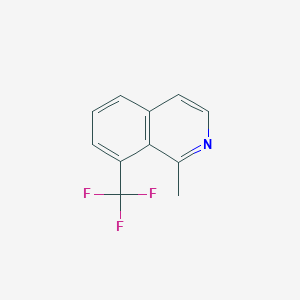
![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)
